Home > Products > Building Blocks P10574 > 4-(4-aminophenyl)-1H-indazol-3-amine
4-(4-aminophenyl)-1H-indazol-3-amine - 819058-89-4

4-(4-aminophenyl)-1H-indazol-3-amine

Catalog Number: EVT-268262
CAS Number: 819058-89-4
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flt3 Inhibitor IV is a potent ATP-competitive inhibitor of Flt3.

4-(4-Aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives

  • Compound Description: These derivatives were synthesized and investigated as potential covalent inhibitors of the FLT3 enzyme, a target for acute myeloid leukemia (AML) treatment. [] One notable derivative, compound F15, showed potent activity against FLT3, including FLT3 with secondary mutations often associated with drug resistance. []
  • Relevance: These compounds share a similar core structure with 4-(4-aminophenyl)-1H-indazol-3-amine, specifically the 4-aminophenyl group and the nitrogen-containing heterocycle. The researchers aimed to explore structural modifications around this core to target FLT3 and overcome drug resistance in AML. []

2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA)

  • Compound Description: This compound was used as a modifying agent for poly(p-phenylene benzobisoxazole) (PBO) fibers. Incorporating APBIA into the PBO matrix led to significant improvements in both the processability and mechanical properties of the resulting CNT-APBIA-PBO copolymer fibers. []
  • Relevance: APBIA and 4-(4-aminophenyl)-1H-indazol-3-amine share a common structural motif: a 4-aminophenyl group directly attached to a benzimidazole or indazole ring, respectively. This structural similarity highlights the use of these aromatic amine derivatives in material science applications. []
  • Compound Description: ARDAP is a novel tubulin inhibitor investigated for its anticancer effects, particularly in breast cancer models. It demonstrates promising antitumor activity by affecting tumor spheroid growth and inducing differentiation in MCF-7 breast cancer cells. []
  • Relevance: This compound shares the 4-aminophenyl group with 4-(4-aminophenyl)-1H-indazol-3-amine. Although the core heterocyclic scaffold differs, both compounds showcase the potential of molecules incorporating this group for developing anticancer therapies. []

6-Fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine

  • Compound Description: This series of Schiff base derivatives was synthesized and characterized spectroscopically, including FT-IR and NMR. Computational studies were also performed to understand their electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential. []
  • Relevance: This group of compounds represents direct structural analogs of 4-(4-aminophenyl)-1H-indazol-3-amine, with modifications at the amine nitrogen. These variations explore the impact of different substituents on the indazole core, providing insights into structure-activity relationships. []

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

  • Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, a key enzyme in the innate immune response. This compound has proven valuable in elucidating the role of RIP2 in various inflammatory and autoimmune disease models. []
  • Relevance: Though structurally distinct, GSK583 targets the same indazole moiety (1H-indazol-3-yl) present in 4-(4-aminophenyl)-1H-indazol-3-amine. This commonality highlights the importance of the indazole group in medicinal chemistry and its potential as a pharmacophore for developing drugs targeting various pathways. []

2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC)

  • Compound Description: AHPQC was investigated for its corrosion inhibition properties on C38 steel in hydrochloric acid. Electrochemical studies indicated that AHPQC acts as a mixed-type inhibitor, adsorbing onto the steel surface and effectively mitigating corrosion. []
  • Relevance: AHPQC and 4-(4-aminophenyl)-1H-indazol-3-amine share the 4-aminophenyl group directly linked to a nitrogen-containing heterocycle. This structural similarity suggests a potential for exploring the corrosion inhibition properties of 4-(4-aminophenyl)-1H-indazol-3-amine or its derivatives. []

N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives

  • Compound Description: This series of compounds was designed as cyclin-dependent kinase 7 (CDK7) inhibitors, targeting autosomal dominant polycystic kidney disease (ADPKD). Compound B2, a representative of this series, exhibited potent CDK7 inhibition and effectively suppressed cyst growth in various ADPKD models. []
  • Relevance: These derivatives highlight the importance of the 1H-indazol-3-yl group as a key structural feature also present in 4-(4-aminophenyl)-1H-indazol-3-amine. The research emphasizes the potential of modifying this core structure to target specific kinases and develop novel therapeutics. []

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

  • Compound Description: This compound is a 1,2,5-oxadiazol-3-amine derivative synthesized via the Paal-Knorr reaction. While its biological activity is not explicitly mentioned in the provided abstract, 1,2,5-oxadiazol-3-amines, in general, are being investigated for various pharmacological applications. []
  • Relevance: Though structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, this compound belongs to the broader class of heterocyclic amines, which are known for their diverse biological activities. []

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

  • Compound Description: The provided abstracts describe a novel process for preparing this compound, potentially involving unique solid forms. [, ] The biological activity and target are not specified but relate to deregulated protein kinase activity.
  • Relevance: This compound shares the 1H-indazol-3-yl core with 4-(4-aminophenyl)-1H-indazol-3-amine, highlighting its potential as a scaffold for developing kinase inhibitors. The research underscores the versatility of this core structure in medicinal chemistry. [, ]

4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine ([18F]FIPM)

  • Compound Description: This radiolabeled compound was developed as a potential positron emission tomography (PET) tracer for imaging leucine-rich repeat kinase 2 (LRRK2) in the brain. Despite its high in vitro binding affinity for LRRK2, [18F]FIPM exhibited low in vivo specific binding, limiting its use as a PET tracer. []
  • Relevance: This compound highlights the use of the 1H-indazol-3-yl group, also found in 4-(4-aminophenyl)-1H-indazol-3-amine, for developing imaging agents targeting specific proteins. This research underscores the versatility of this core structure in various applications. []

3-(1H-indazol-3-yl)-4-pyridine amine

  • Compound Description: This compound is mentioned for its potential use in treating dermatosis and inflammation. It is highlighted for its anodyne and dermatological effects, suggesting its potential as a topical treatment. []
  • Relevance: Although structurally distinct from 4-(4-aminophenyl)-1H-indazol-3-amine, this compound shares the 1H-indazol-3-yl moiety, emphasizing the importance of this group in medicinal chemistry and its potential for developing dermatological treatments. []

Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan derivatives

  • Compound Description: These compounds were synthesized through the selective oxidation of 4-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine. The synthesized derivatives were characterized for their energetic properties, revealing high crystal densities. []
  • Relevance: While not directly related, the synthesis of these compounds highlights the use of oxidative transformations to generate diverse heterocyclic structures, a strategy potentially applicable to modifying 4-(4-aminophenyl)-1H-indazol-3-amine. []
  • Compound Description: These are three supramolecular coordination polymers synthesized using 1H-pyrazolo[3,4-b]pyridin-3-amine (HL) and various 1,3-benzenedicarboxylate derivatives. The polymers were structurally characterized and displayed interesting two-dimensional and three-dimensional network architectures. []
  • Relevance: While not directly related to 4-(4-aminophenyl)-1H-indazol-3-amine, these polymers showcase the utility of nitrogen-containing heterocycles, particularly those with amine functionalities, as ligands in coordination chemistry and material science. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and structurally characterized by various spectroscopic methods, including single-crystal X-ray diffraction. It was evaluated for inhibitory potency against kinases with a cysteine residue in their hinge region. []
  • Relevance: Although structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, this compound highlights the importance of nitrogen-containing heterocycles, particularly those with amino groups, as potential kinase inhibitors in medicinal chemistry. []

1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. The research included in silico docking studies to understand their potential interactions with target proteins. []
  • Relevance: While not directly related to 4-(4-aminophenyl)-1H-indazol-3-amine, these derivatives share the 1H-indazol-yl moiety, emphasizing the importance of this group in medicinal chemistry. This research suggests the potential of exploring the antimicrobial activities of compounds containing this structural feature. []

5-(4-Aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives

  • Compound Description: These derivatives were synthesized via a green chemistry approach and screened for in vitro antimicrobial activity against various bacterial and fungal strains. The study identified potent compounds with broad-spectrum activity, showcasing the potential of this scaffold for developing antimicrobial agents. []
  • Relevance: These compounds share the 4-aminophenyl group with 4-(4-aminophenyl)-1H-indazol-3-amine, highlighting its presence in various biologically active molecules. []

3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

  • Compound Description: This compound was synthesized and characterized by single-crystal X-ray diffraction. Preliminary biological evaluation revealed promising antitumor activity against A549, BGC-823, and HepG-2 cancer cell lines. []
  • Relevance: This compound shares the 1H-indazol-3-yl core with 4-(4-aminophenyl)-1H-indazol-3-amine, highlighting its potential as a scaffold for developing anticancer agents. The research underscores the importance of this core structure and its potential for further exploration in medicinal chemistry. []

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This novel synthetic aromatic ε-amino acid containing a triazole moiety exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, including Vibrio cholerae. []
  • Relevance: Although structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, this compound belongs to the broader class of heterocyclic amines, known for their diverse biological activities. []

2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI)

  • Compound Description: BAI is investigated for its potential in preventing or treating uterine myoma. Preclinical studies indicate that BAI effectively inhibits the proliferation of uterine myoma cells and induces PARP fragmentation. Importantly, it exhibits minimal cardiovascular toxicity at therapeutic concentrations. [, , ]
  • Relevance: BAI shares the 1H-indazol-3-yl core with 4-(4-aminophenyl)-1H-indazol-3-amine. This research highlights the diverse applications of this core structure in medicinal chemistry, extending beyond anticancer and antimicrobial activities to target specific conditions like uterine myoma. [, , ]

Bis[1-N,7-N-diethoxyphthalimido-4,4′-{3,5-dimethyl-4-(4-N,N-dimethylaminophenyl)-4,7-dihydro-1H-dipyrazolo[3,4-b;4′,3′-e]Pyridin-8-yl}-phenyl] Compounds

  • Compound Description: These compounds were synthesized using a one-pot, three-component reaction and subsequently evaluated for their antiviral activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV) in human embryonic lung cells. []
  • Relevance: Although structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, these compounds highlight the application of multi-component reactions in synthesizing complex molecules with potential biological activities. []

1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone

  • Compound Description: This compound was structurally characterized using powder X-ray diffraction, confirming its crystal structure and space group. []
  • Relevance: Though structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, this compound also incorporates a 4-aminophenyl group attached to a heterocyclic ring, demonstrating the prevalence of this motif in various chemical entities. []

1-p-Chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/TS)

  • Compound Description: This indazolecarboxylic acid derivative, AF 1312/TS, was investigated for its effects on rat fertility. Studies revealed that it significantly reduced fertility in male rats by affecting spermatogenesis without apparent toxicity to other tissues. []
  • Relevance: AF 1312/TS shares the indazole core with 4-(4-aminophenyl)-1H-indazol-3-amine, demonstrating the significance of this structure in medicinal chemistry. While not directly related in terms of biological activity, this compound highlights the potential of indazole derivatives to impact various physiological processes. []

1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene

  • Compound Description: This compound was synthesized via an Ullman coupling reaction and characterized using various spectroscopic techniques, including NMR, IR, MS, and elemental analysis. []
  • Relevance: While structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, this compound highlights the use of the 4-aminophenyl group as a building block in synthesizing complex molecules with potential applications in various fields. []

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives

  • Compound Description: These compounds were developed as potent and selective PLK4 inhibitors for treating breast cancer. The scaffold hopping strategy led to the identification of compound 14i, which demonstrated promising in vitro and in vivo antitumor activity. []
  • Relevance: These compounds share the 1H-indazol-yl moiety with 4-(4-aminophenyl)-1H-indazol-3-amine, emphasizing the importance of this group in medicinal chemistry. Despite targeting different kinases, the research highlights the versatility of this core structure and its potential for developing anticancer agents. []
  • Compound Description: These compounds were isolated and identified as products from the reaction of 1H-indazol-3-ol and ethyl chloroacetate. The study explored the mechanism of their formation, including the intriguing ring enlargement of indazole to tetrahydroquinazoline. []
  • Relevance: Although not directly related to 4-(4-aminophenyl)-1H-indazol-3-amine, these compounds highlight the reactivity of the indazole core and its potential for undergoing various chemical transformations, leading to diverse structures with potential biological activities. []

4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one

  • Compound Description: This compound was structurally characterized by single-crystal X-ray diffraction, revealing its crystal packing, intermolecular interactions, and conformation. []
  • Relevance: Although structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, this compound highlights the use of indazole derivatives in materials chemistry and crystal engineering. []

5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels, potentially beneficial in treating acquired and congenital long QT syndrome. []
  • Relevance: While structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, ITP-2 highlights the potential of molecules containing the indazole moiety in modulating ion channel activity, suggesting possible therapeutic applications for indazole-based compounds in cardiac arrhythmias. []

N-[4-(Benzothiazole-2-yl)phenyl]acetamide derivatives

  • Compound Description: This series of compounds, designed using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, was synthesized and evaluated for anticancer activity. []
  • Relevance: Although structurally distinct from 4-(4-aminophenyl)-1H-indazol-3-amine, these compounds highlight the broader application of aromatic amine derivatives in medicinal chemistry and their potential as anticancer agents. []

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

  • Compound Description: VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), showing promising results in preclinical models of Parkinson's disease. []
  • Relevance: Though structurally different, VU0418506, like 4-(4-aminophenyl)-1H-indazol-3-amine, exemplifies the potential of aryl amine-substituted heterocycles as valuable tools in neuroscience drug discovery. []

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

  • Compound Description: This compound is a potent, orally active PLK4 inhibitor discovered through a structure-activity relationship study focusing on improving drug-like properties and oral bioavailability. []
  • Relevance: CFI-400945, like 4-(4-aminophenyl)-1H-indazol-3-amine, underscores the value of indazole as a starting point for developing inhibitors targeting kinases involved in cancer. []

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (PP)

  • Compound Description: This compound was synthesized and investigated for its corrosion inhibition properties on mild steel in sulfuric acid, revealing its ability to mitigate corrosion, although less effectively than 4-aminoantipyrine. []
  • Relevance: While structurally distinct, both PP and 4-(4-aminophenyl)-1H-indazol-3-amine belong to the class of amino-substituted heterocycles. This connection implies that exploring the corrosion inhibition properties of 4-(4-aminophenyl)-1H-indazol-3-amine or its derivatives might be of interest. []

3-(Arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives

  • Compound Description: These derivatives were efficiently synthesized using a simple, one-pot, three-component reaction, offering a diversity-oriented approach for generating a library of compounds with potential biological activities. []
  • Relevance: While not directly related to 4-(4-aminophenyl)-1H-indazol-3-amine, this research demonstrates the utility of multicomponent reactions in synthesizing complex heterocycles, a strategy potentially applicable to creating diverse libraries of 4-(4-aminophenyl)-1H-indazol-3-amine analogs. []

1-[4-Methane(amino)sulfonylphenyl)]-5-[4-(aminophenyl)]-3-trifluoromethyl-1H-pyrazoles

  • Compound Description: These compounds were synthesized through a regiospecific cyclization-dehydration reaction, showcasing a method for constructing pyrazole rings with specific substitution patterns. []
  • Relevance: Although structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, the synthesis of these compounds highlights the utility of cyclization reactions in creating diverse heterocyclic compounds, a strategy that could be applied to synthesize analogs of 4-(4-aminophenyl)-1H-indazol-3-amine. []

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

  • Compound Description: This compound was synthesized and characterized using X-ray crystallography, revealing its conformation and intermolecular interactions within the crystal structure. []
  • Relevance: Though structurally distinct from 4-(4-aminophenyl)-1H-indazol-3-amine, this compound shares the indazole core, emphasizing the significance of this structure in various chemical contexts, including crystal engineering and materials science. []

3-(4-Aminophenyl)-2-(1H-indol-3-yl)propanamide derivatives

  • Compound Description: This series of compounds, designed using molecular docking studies, was evaluated as potential PTP1B inhibitors. These inhibitors showed promising PTP1B inhibitory activity, with compound 15a exhibiting a Ki of 52 μM. []
  • Relevance: Although structurally distinct from 4-(4-aminophenyl)-1H-indazol-3-amine, these compounds highlight the importance of the 4-aminophenyl group, emphasizing its presence in various biologically active molecules and its potential as a pharmacophore for developing novel therapeutics. []

(E)-13-(4-Aminophenyl)parthenolide

  • Compound Description: This compound was synthesized through a Heck reaction between parthenolide and 4-iodoaniline. Its structure was confirmed as the E-isomer through spectroscopic methods and X-ray crystallography. []
  • Relevance: This compound showcases the versatility of the 4-aminophenyl group in organic synthesis and its ability to be incorporated into complex structures through various reactions. While not directly related to 4-(4-aminophenyl)-1H-indazol-3-amine in terms of biological activity, it highlights the potential of incorporating the 4-aminophenyl group into diverse scaffolds for exploring various biological targets. []

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

  • Compound Description: GDC-0941 is a potent, orally bioavailable, and selective inhibitor of class I PI3K, currently under evaluation in clinical trials for cancer treatment. Its discovery highlights the importance of structure-based drug design and optimization for developing effective anticancer therapies. []
  • Relevance: Although structurally different from 4-(4-aminophenyl)-1H-indazol-3-amine, GDC-0941 demonstrates the significance of indazole-containing compounds in medicinal chemistry, particularly for targeting kinases involved in cancer development and progression. []

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones

  • Compound Description: These compounds, discovered through virtual screening and structure-based design, are potent PLK4 inhibitors that exhibit antiproliferative activity. This class of compounds represents a significant advancement in developing novel anticancer agents targeting PLK4. []
  • Relevance: These compounds, like 4-(4-aminophenyl)-1H-indazol-3-amine, underscore the value of indazole as a starting point for developing inhibitors targeting kinases involved in cancer. []
Source and Classification

This compound can be found in databases such as PubChem and BenchChem, where it is cataloged under the identifier 819058-89-4. It is primarily classified within the broader category of indazole derivatives, which are recognized for their pharmacological potential and utility in organic synthesis.

Synthesis Analysis

The synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine typically involves several key steps:

  1. Nitration: The process begins with the nitration of 4-nitroacetophenone to introduce a nitro group.
  2. Reduction: This nitro group is then reduced to an amine using reducing agents such as iron or catalytic hydrogenation methods.
  3. Cyclization: The final step involves cyclization, where the resulting amino compound undergoes cyclization to form the indazole ring. This reaction is often catalyzed by acids under controlled conditions.

Technical Parameters

Molecular Structure Analysis

The molecular structure of 4-(4-aminophenyl)-1H-indazol-3-amine can be described as follows:

  • Core Structure: It consists of an indazole ring, which features two nitrogen atoms incorporated into a five-membered ring fused with a benzene ring.
  • Substituents: The para-amino group on the phenyl ring contributes to its biological activity and solubility characteristics.

Relevant Data

  • Molecular Weight: Approximately 224.1062 g/mol.
  • InChI Key: KHQLSBOHZQJRPC-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Chemical Reactions Analysis

4-(4-aminophenyl)-1H-indazol-3-amine participates in various chemical reactions:

  1. Oxidation: This compound can be oxidized to yield quinone derivatives using agents like potassium permanganate.
  2. Reduction: Nitro groups can be reduced to amines through catalytic hydrogenation or other reducing conditions.
  3. Substitution Reactions: Electrophilic and nucleophilic substitutions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Palladium on carbon (Pd/C) for hydrogenation; iron in acidic conditions for nitro reduction.
  • Substitution Conditions: Halogenation reactions can be performed using bromine or chlorine gas under specific conditions.
Mechanism of Action

The mechanism of action for 4-(4-aminophenyl)-1H-indazol-3-amine largely revolves around its interactions with biological macromolecules:

  1. Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor, particularly against targets involved in cancer proliferation.
  2. Binding Interactions: It likely interacts with active sites on enzymes or receptors due to its structural features, facilitating or inhibiting specific biochemical pathways.

Relevant Data

Studies have indicated that similar indazole derivatives exhibit significant inhibitory activity against various cancer cell lines, suggesting that this compound may share similar properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-aminophenyl)-1H-indazol-3-amine include:

  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.
  • Melting Point: Specific melting point data may vary based on purity but is typically within a defined range for similar compounds.

Analytical Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often used to confirm the identity and purity of synthesized compounds.

Applications

The applications of 4-(4-aminophenyl)-1H-indazol-3-amine span across various scientific domains:

  1. Medicinal Chemistry: Explored for anticancer properties and potential therapeutic applications against various diseases due to its enzyme inhibitory effects.
  2. Organic Synthesis: Serves as a building block in synthesizing more complex organic molecules and materials.
  3. Material Science: Utilized in developing advanced materials such as polymers and dyes due to its unique structural characteristics.

Scientific Research Applications

Research continues into its efficacy as a therapeutic agent, particularly in oncology, where compounds with similar structures have shown promise against tumor growth .

Introduction to 4-(4-Aminophenyl)-1H-Indazol-3-Amine in Medicinal Chemistry

4-(4-Aminophenyl)-1H-indazol-3-amine (CAS: 819058-89-4) represents a structurally distinctive scaffold in kinase inhibitor drug discovery, combining a 1H-indazole core with a strategically positioned 4-aminophenyl substituent at the C4 position. This molecular architecture confers unique pharmacodynamic properties that facilitate potent and selective kinase inhibition through simultaneous engagement of both hinge regions and allosteric pockets in target enzymes. With a molecular formula of C₁₃H₁₂N₄ and molecular weight of 224.26 g/mol, this compound exhibits physicochemical characteristics conducive to cellular penetration and target binding, including moderate lipophilicity (predicted LogP: 1.5-2.5) and hydrogen bonding capacity [1]. Its emergence as a privileged scaffold reflects broader medicinal chemistry efforts to optimize indazole-based pharmacophores for enhanced kinase selectivity and therapeutic efficacy against challenging oncology targets. The compound's commercial availability for research purposes (e.g., Matrix Scientific, 95% purity) has accelerated its investigation across multiple kinase target classes, establishing it as a versatile structural template for inhibitor development [1].

Structural Significance of the 1H-Indazole Core in Kinase Inhibition

The 1H-indazole heterocycle serves as a bioisosteric replacement for purine nucleotides, enabling competitive inhibition at ATP-binding sites through a characteristic hydrogen-bonding pattern with kinase hinge regions. X-ray crystallographic analyses of indazole-containing inhibitors reveal that the indazole nitrogen atoms form critical bidentate interactions: N1 hydrogen-bonds with backbone carbonyl groups (e.g., Asp133 in GSK-3β), while N2 donates a hydrogen bond to backbone amide residues (e.g., Val135 in GSK-3β) [9]. This dual interaction anchors the inhibitor within the catalytic cleft, providing high binding affinity despite the relatively small molecular footprint. Additionally, the planar aromatic system facilitates π-π stacking interactions with hydrophobic residues lining the ATP-binding pocket, as observed in FGFR1 inhibitors where the indazole core stacks against Ala564 [2].

Table 1: Kinase Inhibitors Featuring the 1H-Indazole-3-amine Core

Compound NameTarget KinasesStructural FeaturesReported IC₅₀
Linifanib (ABT-869)VEGFR-2, PDGFR1H-Indazol-3-amine with diarylureaVEGFR-2: 4 nM
Flt3 Inhibitor IVFlt34-(4-Aminophenyl)-1H-indazol-3-amineFlt3: 3 nM [1]
Compound 14b (FGFR1)FGFR13-Ethoxyphenyl substitutionFGFR1: 13.2 nM [2]
Compound 7a (ASK1)ASK1Pyridine-carboxamide linkerASK1: 113.3 nM [6]
GSK-3β Inhibitor 1GSK-3β(2-Methoxyethyl)-4-methylpiperidineGSK-3β: 8.9 nM [9]

Structural modifications at the N1, C3, and C4 positions of the indazole core significantly modulate kinase selectivity profiles. Computational docking studies demonstrate that substituents at the C4 position project toward solvent-accessible regions, permitting bulky hydrophobic groups without steric clash, while C3 amino groups serve as versatile attachment points for secondary pharmacophores [8]. This spatial arrangement is exemplified in FGFR inhibitors where 3-ethoxyphenyl and 3-isopropoxyphenyl extensions at C4 improve hydrophobic packing within the rear pocket, reducing IC₅₀ values from 15 nM to 9.8 nM [2]. Similarly, incorporation of electron-withdrawing substituents on the indazole ring enhances π-stacking capabilities in Bcr-Abl inhibitors, compensating for reduced hydrogen-bonding efficiency in T315I mutants [8].

Role of the 4-Aminophenyl Substituent in Target Selectivity and Binding Affinity

The 4-aminophenyl moiety appended to the indazole C4 position serves as a versatile molecular handle that enhances target engagement through two complementary mechanisms: 1) the aniline nitrogen forms direct hydrogen bonds with acidic residues (e.g., Asp831 in Flt3), and 2) the phenyl ring establishes hydrophobic contacts with regulatory domains adjacent to the ATP cleft [1] [8]. Structure-activity relationship (SAR) studies demonstrate that primary amines outperform methylated derivatives due to their ability to donate two hydrogen bonds, as evidenced by 10-fold potency reductions observed with N-methylated analogs in enzymatic assays [8]. Molecular dynamics simulations of Flt3 inhibitors reveal that the 4-aminophenyl group adopts a perpendicular orientation relative to the indazole plane, enabling deep projection into hydrophobic subpockets that govern kinase specificity [1].

The electronic properties and rotational flexibility of the 4-aminophenyl linkage critically influence inhibitor potency across kinase families. In VEGFR-2 inhibitors, replacement with rigid analogues (e.g., 4-aminonaphthyl) diminishes activity due to restricted conformational adaptation during binding, while electron-donating substituents (e.g., para-methoxy) improve π-stacking in FGFR1 inhibitors [2]. Notably, bioisosteric replacement with 4-aminopyridyl maintains potency against soluble kinases but reduces cellular activity, likely due to altered ionization states that affect membrane permeability [9]. The substituent's strategic positioning enables extension into distinct regulatory domains: in Flt3 inhibition, the 4-aminophenyl group occupies the gatekeeper-adjacent hydrophobic pocket, whereas in Bcr-Abl inhibitors, it projects toward the DFG motif, stabilizing the inactive conformation [1] [8].

Table 2: Research-Grade Supply Sources for 4-(4-Aminophenyl)-1H-Indazol-3-Amine

SupplierCatalog NumberPurityPackagingPrice (USD)
Matrix Scientific14377195%1 g$1,148 [1]
Matrix Scientific14377195%5 g$2,960 [1]
TargetMol Chemicals->95%mg quantitiesInquiry-based [1]
Amatek Scientific->95%CustomInquiry-based [1]

Therapeutic Relevance in Oncology and Hematological Malignancies

The compound demonstrates compelling inhibitory activity against clinically validated oncology targets, particularly receptor tyrosine kinases involved in proliferative signaling pathways. As the pharmacophore designated "Flt3 Inhibitor IV", it achieves sub-nanomolar inhibition (IC₅₀ ≈ 3 nM) of Fms-like tyrosine kinase 3 (Flt3), a clinically validated target in acute myeloid leukemia [1]. This potency proves significant given that Flt3 internal tandem duplication (ITD) mutations occur in 30% of AML patients and confer poor prognosis. Mechanistically, the compound disrupts Flt3 autophosphorylation and downstream STAT5 signaling, inducing apoptosis in MV4-11 leukemia cell lines harboring Flt3-ITD mutations [1]. The 4-aminophenyl group specifically engages with the gatekeeper residue F691 through edge-to-face aromatic interactions while forming hydrogen bonds with the catalytic lysine, thereby circumventing resistance mediated by activation loop mutations [1] [8].

In Bcr-Abl driven malignancies, derivatives incorporating the 4-(4-aminophenyl)-1H-indazol-3-amine scaffold demonstrate efficacy against both wild-type and T315I mutant forms, the latter representing a common resistance mechanism to imatinib. Rational design leveraging the indazole core's hinge-binding efficiency combined with flexible dibenzoylpiperazine linkers yields dual inhibitors (IC₅₀ < 50 nM) that overcome steric hindrance imposed by the isoleucine substitution [8]. These inhibitors induce apoptosis in K562 chronic myeloid leukemia cells at concentrations below 1 μM, outperforming first-generation TKIs in resistant cell models. The structural versatility enables simultaneous targeting of parallel oncogenic pathways: multi-kinase inhibitors featuring this core demonstrate concurrent inhibition of VEGFR-2, FGFR1, and PDGFRβ at nanomolar concentrations, potentially addressing tumor angiogenesis and stromal interactions in solid malignancies [2] [8].

Table 3: Clinical and Preclinical Candidates Incorporating the 4-(4-Aminophenyl)-1H-Indazol-3-amine Pharmacophore

Therapeutic AreaDevelopment StatusMolecular TargetsKey Structural Modifications
Acute Myeloid LeukemiaPreclinicalFlt3Unmodified core (Flt3 Inhibitor IV) [1]
Chronic Myeloid LeukemiaPreclinicalBcr-Abl WT/T315IDibenzoylpiperazine extension [8]
NASHPhase III (GS-4997)ASK1Pyrazolecarboxamide linker [6]
Solid TumorsPreclinicalFGFR1-43-Alkoxyphenyl optimizations [2]
Alzheimer's DiseasePreclinicalGSK-3βSolubilizing oxanyl groups [9]

Emerging research extends the compound's therapeutic applicability beyond oncology. In neuroscience, structural analogs demonstrate nanomolar glycogen synthase kinase-3β (GSK-3β) inhibition (IC₅₀ ≈ 8.9 nM), with optimized variants exhibiting blood-brain barrier penetration and efficacy in mood disorder models [9]. Similarly, indazole-3-amine derivatives targeting apoptosis signal-regulating kinase 1 (ASK1) show promise in non-alcoholic steatohepatitis (NASH) models, with clinical candidate GS-4997 progressing to Phase III trials [6]. These diverse applications underscore the scaffold's adaptability to distinct binding environments while retaining core pharmacophoric elements essential for potency. Current medicinal chemistry efforts focus on prodrug strategies to enhance aqueous solubility for intravenous administration and covalent warhead incorporation to address resistance mutations through irreversible binding [1] [8] [9].

Properties

CAS Number

819058-89-4

Product Name

4-(4-aminophenyl)-1H-indazol-3-amine

IUPAC Name

4-(4-aminophenyl)-1H-indazol-3-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)

InChI Key

KHQLSBOHZQJRPC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

Solubility

Soluble in DMSO

Synonyms

Flt3 Inhibitor IV; Flt3 Inhibitor-IV; Flt3-IN-IV;

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.